molecular formula C13H19FN2O3S B6970598 (2S)-2-[(3-fluoro-5-methylphenyl)sulfonylamino]-3,3-dimethylbutanamide

(2S)-2-[(3-fluoro-5-methylphenyl)sulfonylamino]-3,3-dimethylbutanamide

Cat. No.: B6970598
M. Wt: 302.37 g/mol
InChI Key: FKUOCGWZQYMUQA-LLVKDONJSA-N
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Description

(2S)-2-[(3-fluoro-5-methylphenyl)sulfonylamino]-3,3-dimethylbutanamide is a synthetic organic compound characterized by the presence of a fluorinated aromatic ring, a sulfonylamino group, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(3-fluoro-5-methylphenyl)sulfonylamino]-3,3-dimethylbutanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Reduction: Conversion of the nitro group to an amino group.

    Sulfonylation: Reaction of the amino group with a sulfonyl chloride to form the sulfonylamino group.

    Amidation: Coupling of the sulfonylamino intermediate with a tert-butyl ester to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(3-fluoro-5-methylphenyl)sulfonylamino]-3,3-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The sulfonylamino group can be oxidized under strong oxidative conditions.

    Reduction: The aromatic ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of cyclohexyl derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-[(3-fluoro-5-methylphenyl)sulfonylamino]-3,3-dimethylbutanamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. It may serve as a model compound for investigating the interactions of sulfonylamino groups with biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmaceutical agent. Its structural features suggest it could interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also be used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-[(3-fluoro-5-methylphenyl)sulfonylamino]-3,3-dimethylbutanamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the fluorinated aromatic ring can enhance binding affinity through hydrophobic interactions. The tert-butyl group may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[(3-chloro-5-methylphenyl)sulfonylamino]-3,3-dimethylbutanamide
  • (2S)-2-[(3-bromo-5-methylphenyl)sulfonylamino]-3,3-dimethylbutanamide
  • (2S)-2-[(3-iodo-5-methylphenyl)sulfonylamino]-3,3-dimethylbutanamide

Uniqueness

Compared to its analogs, (2S)-2-[(3-fluoro-5-methylphenyl)sulfonylamino]-3,3-dimethylbutanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability and lipophilicity of the compound, making it a valuable candidate for various applications.

Properties

IUPAC Name

(2S)-2-[(3-fluoro-5-methylphenyl)sulfonylamino]-3,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O3S/c1-8-5-9(14)7-10(6-8)20(18,19)16-11(12(15)17)13(2,3)4/h5-7,11,16H,1-4H3,(H2,15,17)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUOCGWZQYMUQA-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)NC(C(=O)N)C(C)(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)S(=O)(=O)N[C@H](C(=O)N)C(C)(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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